Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate
Description
Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate is a cyclopentane-derived compound featuring an amino group, a hydroxyl group, and a methyl ester moiety. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 193.24 g/mol (exact mass: 193.0954). The compound is structurally characterized by a cyclopentyl backbone substituted with hydroxy and amino groups at the 3- and 2-positions, respectively, linked to a methyl acetate group . It is available as a hydrochloride salt (CAS: Not fully specified in evidence) with 95% purity, highlighting its relevance in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)7(9)5-2-3-6(10)4-5/h5-7,10H,2-4,9H2,1H3 |
InChI Key |
DTONSFNOGMPGRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCC(C1)O)N |
Origin of Product |
United States |
Preparation Methods
Esterification of Corresponding Carboxylic Acid
The primary synthetic approach to methyl 2-amino-2-(3-hydroxycyclopentyl)acetate involves the esterification of the corresponding carboxylic acid precursor with methanol. This reaction is typically acid-catalyzed to promote efficient ester bond formation.
-
- Reagents: Carboxylic acid derivative of 2-amino-2-(3-hydroxycyclopentyl)acetic acid, methanol
- Catalyst: Strong acid (commonly sulfuric acid or hydrochloric acid)
- Temperature: Reflux conditions to drive esterification forward
- Duration: Several hours until equilibrium is reached
Mechanism: Protonation of the carboxyl group facilitates nucleophilic attack by methanol, followed by elimination of water to form the methyl ester.
Synthesis via Reformatsky Reaction and Subsequent Transformations
A more elaborate synthetic route starts from cyclopentanone and involves the Reformatsky reaction with ethyl 2-bromoacetate to produce a tertiary alcohol intermediate. This method, although described for related compounds, provides insight into constructing the cyclopentyl-acetate backbone with hydroxyl substitution.
-
- Reformatsky Reaction: Cyclopentanone reacts with ethyl 2-bromoacetate in the presence of zinc to form a β-hydroxy ester intermediate.
- Alkaline Bromination and Retro-Reformatsky Fragmentation: Conversion of the tertiary alcohol to α,α,ω-tribromo-β-ketoester.
- Reduction: Using copper-zinc alloy in ammonium chloride methanol solution to yield the hydroxycyclopentyl acetate intermediate.
Yields: The intermediate compounds in this pathway have been reported with high yields (e.g., 95.3% for tribromo ketoester, 64.4% for reduced product).
Nucleophilic Substitution Route
For structurally related esters such as ethyl 2-(1-hydroxycyclopentyl)acetate, a nucleophilic substitution reaction between cyclopentanone and ethyl 2-bromoacetate under basic conditions (e.g., potassium carbonate) has been documented.
-
- Base: Potassium carbonate (K2CO3)
- Solvent: Typically polar aprotic solvents or methanol
- Temperature: Reflux (~40°C)
- Time: Approximately 1 hour
- Workup: Acidification with hydrochloric acid and purification by flash chromatography
Yield: High yields reported (~93.5%) with careful control of stoichiometry and reaction monitoring.
Though this method is described for ethyl esters, it is adaptable to methyl esters by substituting ethyl 2-bromoacetate with methyl 2-bromoacetate.
Comparative Data Table of Preparation Methods
Analytical and Characterization Considerations
- Spectroscopic Analysis: Characterization of the this compound typically involves ^1H NMR and ^13C NMR spectroscopy to confirm the presence of ester, amino, and hydroxyl functionalities. Chemical shifts correspond to the ester methyl group (~δ 3.7 ppm), cyclopentyl ring protons, and hydroxyl-bearing carbons.
- Purity: Commercial samples report purities around 95-97% for the hydrochloride salt and free base forms.
- Physical State: The compound is generally a yellow oil at room temperature.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane Derivatives with Functional Group Variations
Table 1: Key Cyclopentane-Based Analogues
Key Observations :
- Stereochemistry : The cis/trans isomers () exhibit differing physical properties (e.g., melting points) and metabolic stability in drug design .
- Safety Profile: Methyl 3-aminocyclopentanecarboxylate () has higher acute oral toxicity (Category 4) compared to the target compound, which lacks explicit hazard data in the evidence .
Aromatic vs. Alicyclic Analogues
Table 2: Alicyclic vs. Aromatic Amino-Hydroxy Acetates
Key Observations :
- Aromatic Systems : Bromophenyl and nitrophenyl derivatives () are prioritized in agrochemicals and explosives due to electron-withdrawing substituents enhancing stability and reactivity .
- Alicyclic Systems : The target compound’s cyclopentyl core offers conformational rigidity, advantageous in peptide mimetics or enzyme inhibitors .
Drug Discovery
- Methyl 2-amino-2-(3-hydroxyphenyl)acetate () is explored for dopamine receptor modulation, while the target compound’s alicyclic structure may reduce metabolic degradation compared to aromatic systems .
Material Science
- Esters like Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate () are used in flavor/fragrance industries (FEMA No. 3410), contrasting with the target compound’s pharmaceutical focus .
Biological Activity
Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its interactions with various biochemical pathways, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of approximately 173.21 g/mol. The compound contains a cyclopentane ring substituted with a hydroxyl group and an amino group, which are critical for its biological activity. The presence of these functional groups allows the compound to engage in hydrogen bonding, facilitating interactions with biological targets.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, potentially influencing biochemical pathways. The compound's ability to form hydrogen bonds enhances its interaction with enzymes, which may lead to either inhibition or activation of specific biochemical processes. This characteristic is particularly relevant in the context of neurological disorders, where modulation of enzyme activity can have therapeutic implications.
Therapeutic Potential
This compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may serve as a precursor in drug synthesis or as a direct therapeutic agent in treating neurological conditions. The compound's structural similarity to other biologically active molecules further supports its exploration as a candidate for drug development.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | C₉H₁₃NO₃ | Contains a phenolic hydroxyl group instead of a cyclopentane structure |
| Methyl 2-amino-2-(3-hydroxycyclopentane)acetate | C₉H₁₅NO₃ | Similar cyclic structure but lacks the additional hydroxyl functionality |
| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C₁₁H₁₃NO₃ | Contains a longer carbon chain and different aromatic substitution |
The distinct cyclopentane ring structure combined with both amino and hydroxyl functionalities makes this compound particularly interesting for research into new therapeutic agents and synthetic methodologies.
Study on Neurological Disorders
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on neurotransmitter systems. The findings indicated that the compound could modulate glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Inhibition Studies
In vitro studies have shown that this compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it was found to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain-related disorders, with an IC50 value indicating effective inhibition at low concentrations .
Q & A
Q. What are the key synthetic strategies for Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate?
The synthesis typically involves:
- Esterification : Reacting 3-hydroxycyclopentylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester .
- Amino group protection : Using tert-butyloxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during synthesis .
- Stereochemical control : Employing chiral catalysts or enantioselective reagents to achieve desired stereoisomers, as seen in analogs like methyl cis-3-hydroxycyclopentane-1-carboxylate .
- Purification : Column chromatography or recrystallization to isolate high-purity products .
Table 1. Common Synthetic Routes for Cyclopentyl Acetate Derivatives
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | 70-75 | |
| Epoxide ring-opening | NaN₃, DMF, 60°C | 65-68 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify stereochemistry and functional groups. For example, δ 3.65 ppm (ester methyl) and δ 5.25 ppm (hydroxycyclopentyl proton) are diagnostic signals .
- IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 204.1234 for C₉H₁₇NO₃) .
Q. How do functional groups influence reactivity?
- Amino group : Participates in Schiff base formation or hydrogen bonding with biological targets, as seen in phenylalanine-derived analogs .
- Ester group : Hydrolyzes under basic conditions to carboxylic acids, enabling prodrug strategies .
- Hydroxycyclopentyl moiety : Enhances solubility and directs stereoselective interactions in enzyme binding .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to enforce desired configurations .
- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone precursors, achieving >90% enantiomeric excess (ee) in related cyclopentyl systems .
- Dynamic resolution : Adjust reaction temperature to favor thermodynamically stable diastereomers .
Q. What strategies resolve contradictions in NMR data interpretation?
- Variable temperature (VT) NMR : Reduces signal broadening caused by conformational exchange in the cyclopentyl ring .
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts to validate experimental assignments .
- 2D NMR (COSY, NOESY) : Correlates proton-proton coupling and spatial proximity to assign stereochemistry .
Q. How can multi-step synthesis yields be optimized?
- Flow microreactors : Improve mixing and heat transfer for intermediates prone to degradation (e.g., azide-containing analogs) .
- Protecting group strategies : Use orthogonal groups (Boc, Fmoc) to minimize side reactions .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, solvent ratio) to maximize efficiency .
Table 2. Yield Optimization in Analogs
| Compound | Method | Yield Improvement | Reference |
|---|---|---|---|
| Methyl 2-(3-azidocyclopentyl)acetate | Flow microreactor | 15% | |
| tert-Butyl N-(3-hydroxycyclopentyl)carbamate | DoE optimization | 20% |
Q. What computational tools predict biological activity?
- Molecular docking (AutoDock Vina) : Simulates binding to enzymes like cyclooxygenase-2 (COX-2), leveraging structural data from anti-inflammatory analogs .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., hydroxy vs. methoxy) with bioactivity trends .
- Molecular Dynamics (MD) : Models conformational flexibility in aqueous environments to assess bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities?
- Meta-analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., pH, cell lines) .
- SAR studies : Systematically vary substituents (e.g., replacing hydroxy with methoxy) to isolate activity drivers .
- Dose-response validation : Re-test conflicting compounds under standardized protocols to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
